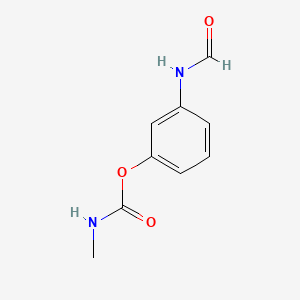
Formamide, N-(3-(((methylamino)carbonyl)oxy)phenyl)-
Descripción general
Descripción
Formamide, N-(3-(((methylamino)carbonyl)oxy)phenyl)- is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of approximately 194.19 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Historically, formamide was produced by treating formic acid with ammonia, yielding ammonium formate, which upon heating, converts to formamide. Another method involves the aminolysis of ethyl formate. In modern industrial processes, formamide is manufactured through the carbonylation of ammonia or the ammonolysis of methyl formate (formed from carbon monoxide and methanol).
Análisis De Reacciones Químicas
Types of Reactions: Formamide, N-(3-(((methylamino)carbonyl)oxy)phenyl)- participates in various chemical reactions, including oxidation, reduction, and substitution reactions. It also serves as a precursor in the industrial production of hydrogen cyanide.
Common Reagents and Conditions: Common reagents used in reactions involving formamide include formic acid, ammonia, ethyl formate, carbon monoxide, and methanol. The conditions for these reactions typically involve heating and the presence of catalysts.
Major Products: The major products formed from reactions involving formamide include ammonium formate, hydrogen cyanide, and various polymers such as polyacrylonitrile.
Aplicaciones Científicas De Investigación
Formamide, N-(3-(((methylamino)carbonyl)oxy)phenyl)- has a wide range of applications in scientific research. In chemistry, it is used as a solvent for processing polymers and as a precursor for the synthesis of other compounds. In biology, it is studied for its potential role as an alternative solvent in astrobiological research. In medicine, it is used in the production of pharmaceuticals and as a chemical feedstock for the manufacture of sulfa drugs, herbicides, and pesticides. In industry, it is used as a softener for paper and fiber.
Mecanismo De Acción
The mechanism by which formamide, N-(3-(((methylamino)carbonyl)oxy)phenyl)- exerts its effects involves its interaction with various molecular targets and pathways. It acts as a solvent and a precursor in chemical reactions, facilitating the formation of desired products. The specific molecular targets and pathways involved depend on the particular application and reaction conditions.
Comparación Con Compuestos Similares
Formamide, N-(3-(((methylamino)carbonyl)oxy)phenyl)- can be compared with other similar compounds such as dimethylformamide and carbamic acid. While all these compounds share some common properties, formamide, N-(3-(((methylamino)carbonyl)oxy)phenyl)- is unique in its specific applications and reaction conditions. Dimethylformamide, for example, is widely used as a solvent in organic synthesis, while carbamic acid is known for its role in the production of urea and other nitrogen-containing compounds.
Propiedades
IUPAC Name |
(3-formamidophenyl) N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-10-9(13)14-8-4-2-3-7(5-8)11-6-12/h2-6H,1H3,(H,10,13)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHKJXFONNCJLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=CC(=C1)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179593 | |
| Record name | Formamide, N-(3-(((methylamino)carbonyl)oxy)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24891-34-7 | |
| Record name | m-Formaminophenyl N-methylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024891347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formamide, N-(3-(((methylamino)carbonyl)oxy)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | M-FORMAMINOPHENYL N-METHYLCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULQ97HKN2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



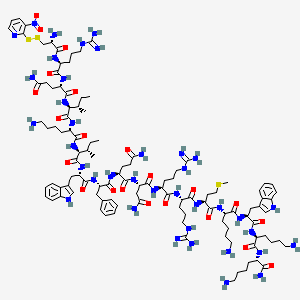

![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B3028550.png)
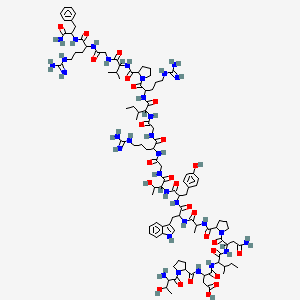

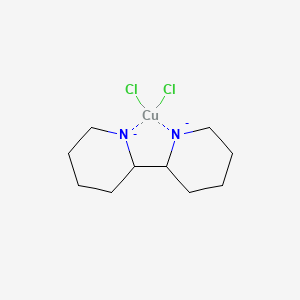



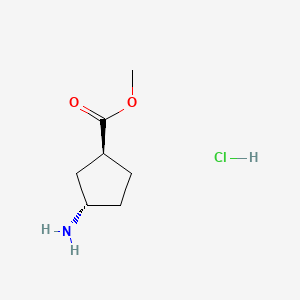

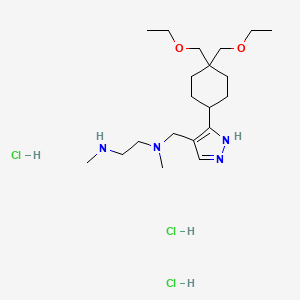
![(1S,4S,5R)-3,3-Dibenzyl-6,8-dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B3028559.png)
